N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, an imidazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is often formed through a condensation reaction between an aldehyde and an amine in the presence of a catalyst such as ammonium acetate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the dioxin and imidazole intermediates through a thioether linkage, typically using reagents such as thiols and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the thioether group.
Dihydroimidazole Derivatives: Resulting from reduction of the imidazole ring.
Functionalized Aromatic Compounds: Produced through substitution reactions on the aromatic rings.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. The dioxin ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(difluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-2-yl)thio)acetamide
Uniqueness
The presence of the trifluoromethyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity. The combination of the dioxin and imidazole rings provides a distinct structural framework that is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-15(10-13)26-7-6-24-19(26)30-12-18(27)25-14-4-5-16-17(11-14)29-9-8-28-16/h1-7,10-11H,8-9,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJLGNYMLTCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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